molecular formula C24H28N2O3S B2735443 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-isopropoxybenzoate CAS No. 876868-92-7

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-isopropoxybenzoate

Cat. No.: B2735443
CAS No.: 876868-92-7
M. Wt: 424.56
InChI Key: JDXRJEFGDWZWMC-UHFFFAOYSA-N
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Description

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-isopropoxybenzoate is a synthetic chemical scaffold of significant interest in medicinal chemistry and chemical biology research, particularly in the development of kinase inhibitors. Its core structure, featuring a substituted pyrazole ester, is a privileged pharmacophore found in compounds that modulate key signaling pathways. Research on analogous pyrazole derivatives has demonstrated potent and selective inhibition of various protein kinases , which are critical targets in oncology and inflammatory disease research. The specific substitution pattern on this molecule—including the tert-butyl group, the phenylthio moiety, and the isopropoxybenzoate ester—suggests its utility as a versatile intermediate for structure-activity relationship (SAR) studies. Scientists employ this compound to explore and optimize interactions with ATP-binding sites of target enzymes, aiming to enhance selectivity and potency. Kinase inhibitors represent a major class of therapeutic agents , and compounds like this are invaluable tools for probing kinase function in cellular models of disease and for hit-to-lead optimization campaigns in drug discovery. Furthermore, the phenylthioether group may confer unique electronic and steric properties, making it a candidate for investigating allosteric binding modes or for use in proteomics studies, such as the design of affinity-based probes for target identification.

Properties

IUPAC Name

(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-propan-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-16(2)28-19-14-12-18(13-15-19)23(27)29-22-21(30-20-10-8-7-9-11-20)17(3)25-26(22)24(4,5)6/h7-16H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXRJEFGDWZWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)OC(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-isopropoxybenzoate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3-methyl-1H-pyrazole.

    Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction. This can be achieved by reacting 3-methyl-1H-pyrazole with phenylthiol in the presence of a base such as sodium hydride.

    tert-Butyl Substitution: The tert-butyl group can be introduced through an alkylation reaction. This can be done by reacting the intermediate with tert-butyl bromide in the presence of a strong base like potassium carbonate.

    Esterification: The final step involves esterification of the pyrazole derivative with 4-isopropoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-isopropoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where the methyl group can be substituted with other functional groups using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, chlorine, sodium hydride.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-isopropoxybenzoate can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may exhibit interesting biological activities due to its structural features. It could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The presence of the pyrazole ring and the phenylthio group suggests that it might interact with biological targets such as enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, it might be incorporated into polymers to enhance their thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-isopropoxybenzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrazole ring could participate in hydrogen bonding or π-π interactions, while the phenylthio group might engage in hydrophobic interactions or covalent bonding with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, synthetic yields, purity, and physicochemical properties derived from the evidence:

Compound Name Substituents (Positions 1–5) Yield (%) Purity (HPLC) Melting Point (°C) Key Biological/Physical Properties Reference
Target Compound : 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-isopropoxybenzoate 1: tert-butyl; 3: methyl; 4: phenylthio; 5: 4-isopropoxybenzoate N/A N/A N/A Hypothesized kinase inhibition potential
1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 3,4-dimethylbenzoate 1: tert-butyl; 3: methyl; 4: p-tolylthio; 5: 3,4-dimethylbenzoate N/A N/A N/A Enhanced lipophilicity due to methyl groups
1-(tert-butyl)-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 3-fluorobenzoate 1: tert-butyl; 3: methyl; 4: 2-nitrophenylthio; 5: 3-fluorobenzoate N/A N/A N/A Electron-withdrawing nitro group improves reactivity
1-(2-((1H-Indazol-5-yl)oxy)phenyl)-3-(3-(tert-butyl)-1-(4-fluorophenyl)-1H-pyrazol-5-yl)urea Pyrazole linked to indazole via urea bridge 55 96.6 189.6–191.7 p38 MAPK inhibition (IC₅₀ = 12 nM)
tert-Butyl 4-[1-(3-fluorophenyl)-4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate Pyrazole-piperidine hybrid with fluorophenyl group 73 N/A N/A Improved solubility via piperidine moiety

Key Observations:

In contrast, the 2-nitrophenylthio analog () introduces electron-withdrawing effects, which could influence redox properties or metabolic stability. Urea-bridged pyrazole-indazole hybrids () exhibit potent p38 inhibition (IC₅₀ ~12 nM), suggesting that the target compound’s benzoate ester could be modified to include similar pharmacophores for kinase targeting.

Synthetic Feasibility :

  • Yields for pyrazole derivatives in the evidence range from 55% to 73% (), influenced by substituent complexity. The absence of tert-butyl or arylthio groups in some analogs (e.g., indazole hybrids) correlates with lower yields (55%), likely due to steric challenges.

Physicochemical Properties :

  • Melting points for pyrazole-urea analogs () exceed 190°C, reflecting strong intermolecular hydrogen bonding. The target compound’s 4-isopropoxybenzoate group may reduce melting points compared to nitro- or fluoro-substituted analogs (), enhancing solubility.

Research Findings and Implications

  • Biological Potential: Pyrazole derivatives with tert-butyl and arylthio groups (e.g., ) are frequently explored as kinase inhibitors or anti-inflammatory agents. The target compound’s 4-isopropoxybenzoate group could serve as a prodrug moiety, enabling controlled release of active metabolites.
  • Synthetic Challenges : The tert-butyl group, while stabilizing, may complicate purification due to increased hydrophobicity. highlights the use of DCM/MeOH (80:1) for column chromatography, which may be applicable to the target compound .
  • Spectroscopic Characterization : NMR and MS data for analogs () suggest that the target compound’s tert-butyl and phenylthio groups would produce distinct signals (e.g., δ 1.4 ppm for tert-butyl protons in ¹H NMR).

Biological Activity

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-isopropoxybenzoate is a complex organic compound that belongs to the pyrazole family, which is known for its diverse biological activities. This compound features a unique structural configuration that includes a pyrazole ring, a tert-butyl group, a phenylthio moiety, and an isopropoxybenzoate group. The combination of these functional groups potentially enhances its reactivity and biological efficacy.

Chemical Structure

The molecular formula of this compound is C_{20}H_{24}N_{2}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure can be represented as follows:

C20H24N2O3S\text{C}_{20}\text{H}_{24}\text{N}_{2}\text{O}_{3}\text{S}

Biological Activity

Research indicates that compounds containing pyrazole rings often exhibit significant biological activities such as anti-inflammatory, anti-cancer, and antimicrobial properties. The specific biological activities of this compound include:

  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by interfering with specific signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating potential applications in treating infections.
  • Enzyme Inhibition : There are indications that it may act as an inhibitor for specific enzymes involved in metabolic pathways related to disease processes.

The mechanism of action for this compound is likely multifaceted:

  • Hydrophobic Interactions : The tert-butyl and phenylthio groups contribute to hydrophobic interactions with target proteins.
  • Hydrogen Bonding : The pyrazole ring can participate in hydrogen bonding with biological macromolecules.
  • Receptor Modulation : The compound may modulate receptor activity by binding to specific sites, thereby influencing downstream signaling pathways.

Case Studies

Several studies have investigated the biological activity of similar pyrazole derivatives. For instance:

  • A study reported that pyrazole derivatives exhibited significant cytotoxic effects against human cancer cell lines (e.g., HeLa and MCF-7) through apoptosis induction .
  • Another research highlighted the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria, demonstrating their potential as therapeutic agents .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound ASimilar pyrazole core with different substitutionsModerate anticancer activity
Compound BLacks phenylthio groupLess reactive; minimal biological activity
Compound CContains additional halogen substituentsEnhanced antimicrobial properties

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